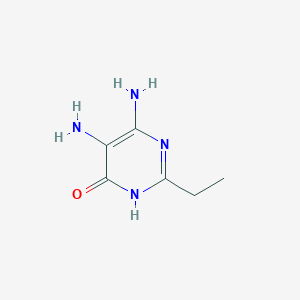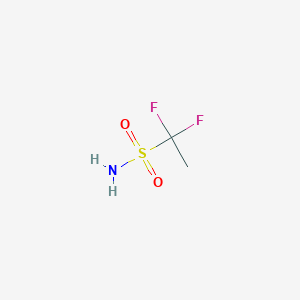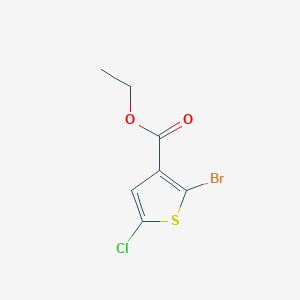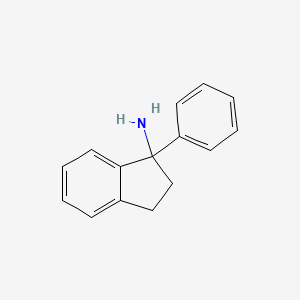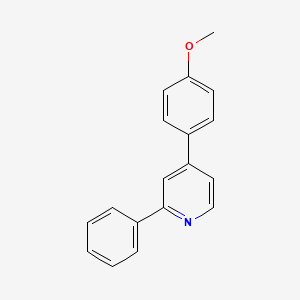
4-(4-Methoxyphenyl)-2-phenylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Methoxyphenyl)-2-phenylpyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a methoxy group attached to the phenyl ring, which is further connected to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxyphenyl)-2-phenylpyridine typically involves the reaction of 4-methoxybenzaldehyde with acetophenone in the presence of a base, followed by cyclization to form the pyridine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions: 4-(4-Methoxyphenyl)-2-phenylpyridine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyridine rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: 4-(4-Hydroxyphenyl)-2-phenylpyridine.
Reduction: this compound amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
4-(4-Methoxyphenyl)-2-phenylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-(4-Methoxyphenyl)-2-phenylpyridine involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, depending on its chemical structure and the functional groups present. The methoxy group plays a crucial role in modulating its activity by influencing its binding affinity and specificity towards target molecules.
類似化合物との比較
- 4-(4-Methoxyphenyl)-1-phenylpyridine
- 4-(4-Methoxyphenyl)-3-phenylpyridine
- 4-(4-Methoxyphenyl)-2-methylpyridine
Comparison: 4-(4-Methoxyphenyl)-2-phenylpyridine is unique due to the specific positioning of the methoxy and phenyl groups on the pyridine ring. This structural arrangement imparts distinct chemical and physical properties, making it more suitable for certain applications compared to its analogs. For instance, the presence of the methoxy group at the para position enhances its electron-donating ability, which can influence its reactivity and interaction with other molecules.
特性
分子式 |
C18H15NO |
|---|---|
分子量 |
261.3 g/mol |
IUPAC名 |
4-(4-methoxyphenyl)-2-phenylpyridine |
InChI |
InChI=1S/C18H15NO/c1-20-17-9-7-14(8-10-17)16-11-12-19-18(13-16)15-5-3-2-4-6-15/h2-13H,1H3 |
InChIキー |
SEKAJKGXPMIDOH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=CC(=NC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5-Chloropyrazolo[1,5-A]pyridin-2-YL)methanamine](/img/structure/B13116943.png)
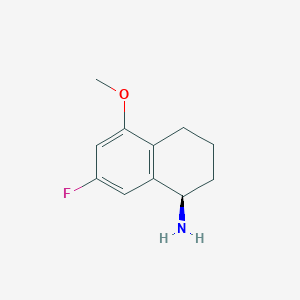
![5-Methyl-5H-pyrazolo[3,4-d][1,2,3]thiadiazole-6-carbonyl chloride](/img/structure/B13116950.png)
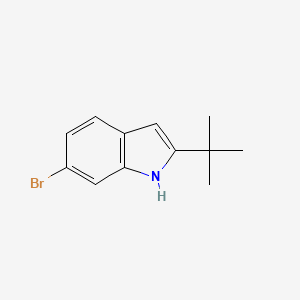
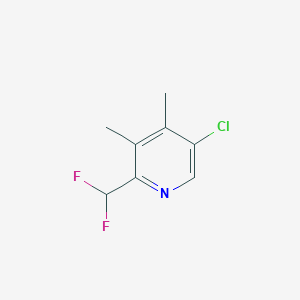
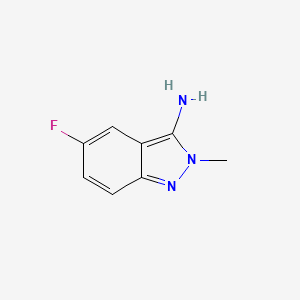
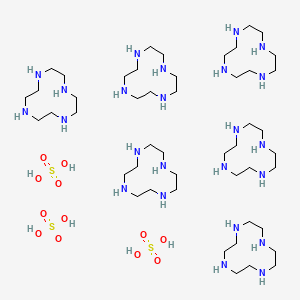
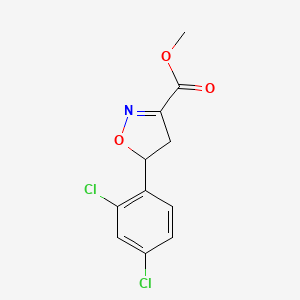
![3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-isopropyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B13116989.png)
